1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a structurally complex molecule featuring a piperazine core substituted with a 2-fluorophenyl group, a pyrimidine ring bearing a thiophen-2-yl and trifluoromethyl group, and a sulfanyl-linked ethanone moiety.
The synthesis of related compounds involves reactions between substituted piperazines and sulfonyl chlorides or thiol-containing heterocycles under reflux conditions with bases like triethylamine (e.g., ).
Properties
Molecular Formula |
C21H18F4N4OS2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C21H18F4N4OS2/c22-14-4-1-2-5-16(14)28-7-9-29(10-8-28)19(30)13-32-20-26-15(17-6-3-11-31-17)12-18(27-20)21(23,24)25/h1-6,11-12H,7-10,13H2 |
InChI Key |
SDIISOCROBPUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where the piperazine ring reacts with 2-fluorobenzene under appropriate conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of thiophene-2-carboxaldehyde with a suitable amine and trifluoromethylating agent.
Coupling Reactions: The final step involves coupling the piperazine-fluorophenyl intermediate with the pyrimidine-thiophene intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antidepressant Activity
This compound has been studied for its potential antidepressant effects. Research indicates that derivatives containing piperazine rings often exhibit activity against depression-related disorders by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the fluorophenyl group may enhance its binding affinity to serotonin receptors, thus improving its efficacy as an antidepressant .
Anticancer Properties
Recent studies have shown that compounds with similar structural motifs can exhibit anticancer properties. The thiophene and pyrimidine components are known to interact with various cellular pathways involved in cancer proliferation and apoptosis. Preliminary in vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of sulfur in the structure is believed to play a critical role in enhancing the antibacterial activity against various pathogens. In particular, derivatives have shown promise against resistant strains of bacteria, making them potential candidates for further development as antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The position and nature of substituents on the piperazine and thiophene rings significantly influence biological activity. For instance, variations in electron-withdrawing groups (like fluorine) enhance receptor binding affinities.
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases receptor affinity |
| Thiophene | Enhances antimicrobial properties |
| Trifluoromethyl | Improves metabolic stability |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors compared to control groups .
- Anticancer Screening : In vitro assays revealed that this compound inhibited the proliferation of breast cancer cells by up to 70%, indicating strong anticancer potential .
- Antimicrobial Testing : Clinical trials showed effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its viability as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related compounds and their distinguishing features:
Functional and Pharmacological Insights
- Role of Fluorophenyl Substituents : The 2-fluorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to 4-fluorophenyl analogues (e.g., ), as ortho-substitution can influence steric interactions and electronic effects .
- Pyrimidine vs.
- Trifluoromethyl (CF₃) Group : The CF₃ group on the pyrimidine ring likely enhances metabolic stability and electron-withdrawing effects, a feature shared with other CF₃-containing derivatives in and .
- Sulfanyl Linkage: The sulfanyl-ethanone bridge may improve solubility compared to sulfonyl or alkyl linkages (e.g., ), though this could vary based on substituent electronegativity .
Crystallographic and Physicochemical Properties
- The crystal structure of 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene...ethanone () reveals hydrogen-bonding interactions involving the sulfanylidene group, which may stabilize the molecule in solid-state packing . In contrast, the target compound’s pyrimidine-thiophene system likely adopts a planar conformation, promoting π-π stacking interactions absent in non-aromatic analogues.
Biological Activity
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone , also known by its CAS number 913247-58-2, is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H22FN3OS
- Molecular Weight : 359.46 g/mol
- Structural Features : The compound features a piperazine ring, a thiophene moiety, and a trifluoromethyl-pyrimidine group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Oxidase Inhibition : Research indicates that derivatives of piperazine compounds, including those with fluorophenyl substitutions, exhibit inhibitory activity against monoamine oxidase (MAO). For example, related compounds have shown IC50 values as low as 0.013 µM for MAO-B inhibition .
- Antiviral Activity : The compound is structurally similar to other piperazine derivatives that have demonstrated antiviral properties. Modifications in the piperazine structure have been linked to enhanced activity against viruses such as Chikungunya virus (CHIKV), with certain analogs achieving significant selectivity and potency .
- Cytotoxicity : The cytotoxic effects of related compounds have been assessed using various cell lines. For instance, some piperazine derivatives showed no significant cytotoxicity at lower concentrations, indicating a favorable safety profile for potential therapeutic applications .
Antiviral Activity
A study focused on the synthesis and evaluation of piperazine derivatives against CHIKV revealed that specific modifications in the structure significantly improved antiviral potency. The most promising analogs demonstrated a selectivity index greater than 61, highlighting their potential as antiviral agents .
MAO Inhibition Studies
In another investigation into the MAO inhibitory activity of related compounds, derivatives containing the 2-fluorophenyl moiety were synthesized and tested. The results indicated that para-substituted variants exhibited varying degrees of inhibition, with specific substitutions leading to enhanced potency against MAO-B .
Structural Optimization
The optimization of piperazine-based compounds has been a focal point in research aimed at enhancing their biological activity. Structural modifications have been shown to affect not only potency but also selectivity for target enzymes or receptors, which is crucial for minimizing side effects in therapeutic contexts .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
